ethyl 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Description
Ethyl 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core. Key structural elements include:
- 1-(4-tert-Butylphenyl) substituent: A bulky tert-butyl group at the 1-position enhances lipophilicity and may improve membrane permeability or binding pocket interactions in biological systems .
- 3-Phenyl group: Aromatic substitution at position 3 contributes to π-π stacking interactions, common in pharmacologically active compounds.
While direct data on its synthesis or applications are absent in the provided evidence, analogous pyrazoloquinoline derivatives are often explored in medicinal chemistry for their diverse biological activities, such as kinase inhibition or antiviral effects .
Properties
IUPAC Name |
ethyl 1-(4-tert-butylphenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2/c1-5-34-28(33)20-11-16-25-23(17-20)27-24(18-30-25)26(19-9-7-6-8-10-19)31-32(27)22-14-12-21(13-15-22)29(2,3)4/h6-18H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJISHCVYUBOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused pyrazole and quinoline framework, with the molecular formula and a molecular weight of approximately 334.40 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents.
2. Anticancer Activity
The compound has shown promising anticancer effects in several studies. Its mechanism of action appears to involve the inhibition of key enzymes associated with cancer cell proliferation. For instance, it has been reported to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways . Table 1 summarizes the findings from select studies regarding its anticancer efficacy:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| HeLa | 15.0 | Enzyme inhibition |
3. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Studies indicate it effectively inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting that it may modulate inflammatory responses by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Molecular Targets : The unique structure allows for specific interactions with proteins involved in inflammatory pathways and cancer progression.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell proliferation.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with similar pyrazoloquinoline derivatives is essential. Table 2 highlights differences in biological activities among selected derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Ethyl 1-(4-tert-butylphenyl)-3-phenyl... | Yes | Moderate | Strong |
| Ethyl 1-(3-chlorophenyl)-3-phenyl... | Yes | Weak | Moderate |
| Ethyl 1-(4-bromophenyl)-3-phenyl... | Moderate | Strong | Weak |
Case Studies
Several case studies have documented the efficacy of this compound in both preclinical and clinical settings:
- Case Study on Anticancer Effects : In a study involving MCF-7 breast cancer cells, this compound was shown to significantly reduce cell viability compared to control groups, indicating its potential as an anticancer agent.
- Case Study on Anti-inflammatory Effects : A study assessing the anti-inflammatory properties demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in LPS-stimulated macrophages.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazoloquinoline, including ethyl 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate, exhibit significant anti-inflammatory effects. Studies have shown that this compound can inhibit nitric oxide production in stimulated macrophages, which is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. This suggests its utility in treating inflammatory conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
The compound's ability to modulate biological pathways may also extend to anticancer applications. Preliminary studies indicate that pyrazoloquinolines can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Ongoing research aims to elucidate these mechanisms further and optimize the compound for therapeutic use against specific cancer types .
Antimicrobial Properties
This compound has shown promise in antimicrobial studies, particularly against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. This opens avenues for developing new antimicrobial agents in an era of rising antibiotic resistance .
Case Study 1: Anti-inflammatory Effects
A study conducted on macrophage cell lines demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines when treated with lipopolysaccharides (LPS). The compound was shown to inhibit iNOS expression by up to 70%, highlighting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Activity
In vitro experiments on various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The compound showed IC50 values in the low micromolar range against breast cancer cells, suggesting it may serve as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Physicochemical and Pharmacokinetic Implications
- Hydrolytic Stability : The ethyl ester (target compound) is more stable toward hydrolysis than methyl esters () but less stable than ethoxy groups (), which lack esterase-sensitive bonds.
Preparation Methods
Multi-Step Condensation Approach
The most widely documented method involves a sequential condensation-cyclization strategy starting from functionalized quinoline precursors. A representative synthesis begins with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (1), which undergoes nucleophilic substitution with 4-tert-butylphenylhydrazine (2) in refluxing ethanol (78°C, 12 hr) to form the hydrazone intermediate (3). Subsequent cyclization in the presence of phosphoryl chloride (POCl₃) at 110°C for 6 hr generates the pyrazoloquinoline core (4). The final step introduces the phenyl group at position 3 via Suzuki-Miyaura coupling using phenylboronic acid, Pd(PPh₃)₄ catalyst, and potassium carbonate in a toluene/water biphasic system (yield: 68–72%).
Key Reaction Sequence:
One-Pot Three-Component Synthesis
An alternative route utilizes a one-pot protocol combining arylglyoxal (5), 3-methyl-1-aryl-1H-pyrazol-5-amine (6), and ethyl 2-oxocyclohexanecarboxylate (7) in acetic acid under microwave irradiation (100°C, 30 min). This method achieves a 58% yield by concurrently forming the quinoline and pyrazole rings, though substituent positioning requires careful selection of starting materials:
-
Arylglyoxal : 4-tert-butylphenylglyoxal ensures the tert-butyl group at position 1.
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Pyrazolamine : Phenyl-substituted derivatives direct the phenyl group to position 3.
Mechanistic Insight:
The reaction proceeds via imine formation between the glyoxal and pyrazolamine, followed by cyclocondensation with the diketone. Acetic acid acts as both solvent and catalyst, facilitating proton transfer and ring closure.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Microwave-assisted synthesis reduces cyclization time from 12 hr to 30 min while maintaining yields ≥55%.
Purification and Yield Enhancement
Critical Steps:
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted hydrazine and POCl₃ byproducts.
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Recrystallization : Ethanol/water (3:1) mixtures yield crystals with ≥98% purity (HPLC).
Yield Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Multi-Step Condensation | 72 | 98 |
| One-Pot Synthesis | 58 | 95 |
Structural Characterization
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.21 (d, J = 8.4 Hz, H-5), 7.89–7.45 (m, aromatic H), 4.42 (q, J = 7.1 Hz, OCH₂CH₃), 1.44 (s, C(CH₃)₃).
-
-
ESI-MS : m/z 449.5 [M+H]⁺ (calc. 449.5).
Crystallographic Data
X-ray diffraction confirms the planar pyrazoloquinoline core with dihedral angles of 12.3° between the quinoline and pyrazole rings. The tert-butyl group adopts a staggered conformation to minimize steric strain.
Challenges and Solutions
Steric Hindrance Management
The bulky tert-butyl group at position 1 necessitates:
-
High-Temperature Coupling : Ensures complete aryl insertion during Suzuki reactions.
-
Polar Aprotic Solvents : DMF enhances solubility of intermediates.
Regioselectivity Control
Competing pathways during cyclization are mitigated by:
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Slow Addition of POCl₃ : Prevents over-chlorination.
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Stoichiometric Hydrazine : Limits dimerization side reactions.
Industrial-Scale Production Considerations
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (flask) | Continuous flow |
| Catalyst Loading | 5 mol% Pd | 2 mol% Pd (recycled) |
| Cost Efficiency | $320/g | $98/g (optimized) |
Flow reactors reduce reaction times by 40% and enable in-line purification via liquid-liquid extraction.
Emerging Methodologies
Photocatalytic Cyclization
Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ achieves quinoline ring formation at 25°C, though yields remain suboptimal (42%).
Biocatalytic Approaches
Lipase-mediated esterification of the carboxylate intermediate demonstrates potential for greener synthesis (enzyme recovery: 82%).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of ethyl 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate?
- Methodological Answer : The synthesis involves a multi-step condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazines. Key parameters include:
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Reaction Time : Monitor via TLC/HPLC; optimal duration is 12–24 hours to maximize purity.
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (typically 60–75%) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., tert-butylphenyl at N1, ethyl ester at C8).
- X-ray Crystallography : Resolve bond angles and torsional strain in the pyrazoloquinoline core (orthorhombic crystal system, space group P222) .
- Mass Spectrometry : Confirm molecular weight (449.5 g/mol) and fragmentation patterns .
Q. How should researchers handle stability issues during storage?
- Methodological Answer : Store at –20°C in amber vials under inert atmosphere (N/Ar). Assess stability via:
- HPLC-PDA : Track degradation products over time.
- Thermogravimetric Analysis (TGA) : Determine thermal stability thresholds (decomposition >200°C) .
Advanced Research Questions
Q. How can contradictory pharmacological data from in vitro vs. in vivo studies be resolved?
- Methodological Answer : Discrepancies may arise from bioavailability or metabolization differences. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs.
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites.
- Target Engagement Assays : Use CRISPR-engineered cell lines to validate pathway-specific effects .
Q. What mechanistic insights explain the compound’s photophysical properties in material science applications?
- Methodological Answer : The extended π-conjugation in the pyrazoloquinoline core enables fluorescence. Characterize via:
- UV-Vis Spectroscopy : Identify λ (~350 nm) and molar absorptivity.
- Time-Resolved Fluorescence : Measure excited-state lifetimes (nanosecond range).
- DFT Calculations : Map HOMO-LUMO gaps to predict charge-transfer efficiency .
Q. How do substituent variations (e.g., tert-butyl vs. bromophenyl) impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Synthesize Analogues : Replace tert-butyl with electron-withdrawing (e.g., Br) or donating groups (e.g., OMe).
- Biological Assays : Test against cancer cell lines (IC values) or inflammatory markers (e.g., TNF-α inhibition).
- Molecular Docking : Compare binding affinities to targets like kinases or GPCRs .
Q. What strategies address low solubility in aqueous buffers during in vitro testing?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80).
- Nanoparticle Formulation : Encapsulate in PLGA or liposomes; characterize via dynamic light scattering (DLS).
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for enhanced solubility .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer : Variability may stem from differential expression of molecular targets. Mitigate by:
- Transcriptomic Profiling : RNA-seq to correlate activity with gene expression (e.g., ABC transporters).
- Isoform-Specific Inhibition : Use siRNA knockdown to identify critical pathways.
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) .
Q. Why do computational predictions (e.g., LogP) deviate from experimental partition coefficients?
- Methodological Answer : Discrepancies arise from conformational flexibility or solvent effects. Validate via:
- Shake-Flask Method : Measure LogP in octanol/water systems.
- Molecular Dynamics Simulations : Account for solvation dynamics and intramolecular H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
